molecular formula C9H9IO3 B13526832 Methyl 2-hydroxy-2-(3-iodophenyl)acetate

Methyl 2-hydroxy-2-(3-iodophenyl)acetate

Cat. No.: B13526832
M. Wt: 292.07 g/mol
InChI Key: DDYXARKMOCIMKI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(3-iodophenyl)acetate is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a hydroxy and ester functional group. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(3-iodophenyl)acetate typically involves the esterification of 2-hydroxy-2-(3-iodophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(3-iodophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(3-iodophenyl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(3-iodophenyl)ethanol.

    Substitution: Formation of 2-hydroxy-2-(3-azidophenyl)acetate.

Scientific Research Applications

Methyl 2-hydroxy-2-(3-iodophenyl)acetate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of radiolabeled compounds for imaging studies.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(3-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and ester hydrolysis reactions, respectively. The iodine atom can undergo substitution reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(2-iodophenyl)acetate
  • Methyl 2-hydroxy-2-(4-iodophenyl)acetate
  • Methyl 2-hydroxy-2-(3-bromophenyl)acetate

Uniqueness

Methyl 2-hydroxy-2-(3-iodophenyl)acetate is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of both hydroxy and ester groups further enhances its versatility in chemical synthesis .

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 2-hydroxy-2-(3-iodophenyl)acetate

InChI

InChI=1S/C9H9IO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3

InChI Key

DDYXARKMOCIMKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)I)O

Origin of Product

United States

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